molecular formula C14H14OS2 B2622541 3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone CAS No. 882748-58-5

3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone

Cat. No.: B2622541
CAS No.: 882748-58-5
M. Wt: 262.39
InChI Key: WNTOHBNVEGKGPN-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone is an organic compound with the molecular formula C14H14OS It is characterized by the presence of a thienyl group and a methylphenylsulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone typically involves the reaction of 4-methylthiophenol with 2-thiophenecarboxaldehyde in the presence of a base, followed by a condensation reaction with a suitable ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thienyl and methylphenylsulfanyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl or methylphenylsulfanyl derivatives.

Scientific Research Applications

3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylphenyl)sulfanyl]-1-(2-furyl)-1-propanone
  • 3-[(4-Methylphenyl)sulfanyl]-1-(2-pyridyl)-1-propanone
  • 3-[(4-Methylphenyl)sulfanyl]-1-(2-phenyl)-1-propanone

Uniqueness

3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone is unique due to the presence of both a thienyl group and a methylphenylsulfanyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS2/c1-11-4-6-12(7-5-11)16-10-8-13(15)14-3-2-9-17-14/h2-7,9H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTOHBNVEGKGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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